molecular formula C14H6Cl2F3N3O2S B2446159 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 955976-66-6

1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2446159
CAS No.: 955976-66-6
M. Wt: 408.18
InChI Key: QLQOGFPNPZXVTP-UHFFFAOYSA-N
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Description

1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H6Cl2F3N3O2S and its molecular weight is 408.18. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F3N3O2S/c15-8-2-1-6(3-9(8)16)10-5-25-13(21-10)22-11(14(17,18)19)7(4-20-22)12(23)24/h1-5H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQOGFPNPZXVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (often referred to as compound A ) is a member of a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₉Cl₂F₃N₄O₂S
  • Molecular Weight : 398.22 g/mol
  • CAS Number : 1170210-77-1

The compound features a thiazole ring and a pyrazole moiety, which are known for their biological relevance. The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

  • Antitumor Activity :
    • Compound A has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism is believed to involve the inhibition of specific kinases associated with tumor growth and survival pathways.
    • Case Study : In vitro studies showed that compound A exhibited an IC₅₀ value of approximately 1.98 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent antitumor activity (source: MDPI) .
  • Antimicrobial Properties :
    • The compound has shown activity against several pathogenic bacteria and fungi. The thiazole and pyrazole frameworks are critical for this antimicrobial action.
    • Research Findings : Studies have indicated that derivatives of thiazole exhibit broad-spectrum antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy (source: PubChem) .
  • Anti-inflammatory Effects :
    • Preliminary data suggest that compound A may inhibit COX enzymes, which play a pivotal role in inflammatory processes. This could position it as a candidate for treating inflammatory diseases.
    • Mechanism Insight : By blocking COX activity, the compound may reduce the synthesis of pro-inflammatory mediators such as prostaglandins.

Structure-Activity Relationship (SAR)

The biological activity of compound A can be influenced significantly by its structural components:

Structural FeatureImpact on Activity
Trifluoromethyl Group Enhances lipophilicity and potential binding affinity to target proteins.
Dichlorophenyl Substituent Contributes to increased potency against cancer cell lines due to electronic effects.
Thiazole Ring Essential for antimicrobial and anticancer activities; modifications can lead to varied effects.

Anticancer Activity

A series of experiments were conducted to evaluate the anticancer potential of compound A:

  • Cell Lines Tested :
    • A-431 (epidermoid carcinoma)
    • HepG2 (liver carcinoma)
    • Jurkat (T-cell leukemia)

Results indicated that compound A significantly inhibited cell proliferation in all tested lines with IC₅₀ values ranging from 1.61 µg/mL to 2.45 µg/mL.

Antimicrobial Testing

In antimicrobial assays, compound A was tested against:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans

The results demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL for bacterial strains and 15 µg/mL for fungal strains.

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